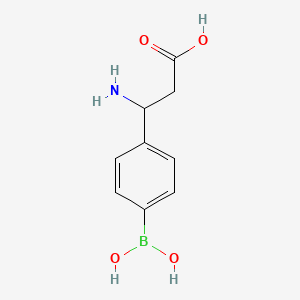
3-Amino-3-(4-boronophenyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-3-(4-boronophenyl)propanoic acid: is a compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a boronophenyl group, and a propanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-(4-boronophenyl)propanoic acid typically involves the reaction of 4-boronophenylacetic acid with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 3-Amino-3-(4-boronophenyl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The amino and boronophenyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce amines or alcohols.
科学的研究の応用
Chemistry: In chemistry, 3-Amino-3-(4-boronophenyl)propanoic acid is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and as a probe for studying biological pathways. Its boron-containing structure makes it a candidate for boron neutron capture therapy (BNCT), a type of cancer treatment.
Medicine: In medicine, this compound is explored for its potential therapeutic applications, particularly in cancer treatment. Its ability to selectively target cancer cells while sparing healthy cells makes it a promising candidate for drug development.
Industry: In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes. Its unique properties make it valuable in the production of polymers, pharmaceuticals, and other high-value products.
作用機序
The mechanism of action of 3-Amino-3-(4-boronophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The boronophenyl group can form stable complexes with various biomolecules, leading to inhibition or modulation of their activity. In the context of cancer therapy, the compound can selectively accumulate in cancer cells and, upon exposure to neutron radiation, release high-energy particles that destroy the cancer cells while minimizing damage to surrounding healthy tissue.
類似化合物との比較
3-Amino-3-(4-hydroxyphenyl)propanoic acid: This compound has a hydroxy group instead of a boronophenyl group and is known for its role in biological processes.
3-Amino-3-(4-chlorophenyl)propanoic acid:
4-Borono-L-phenylalanine: Similar to 3-Amino-3-(4-boronophenyl)propanoic acid, this compound is used in boron neutron capture therapy and has a similar boron-containing structure.
Uniqueness: The uniqueness of this compound lies in its boronophenyl group, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications such as BNCT, where the boron atom plays a crucial role in the therapeutic mechanism.
特性
分子式 |
C9H12BNO4 |
|---|---|
分子量 |
209.01 g/mol |
IUPAC名 |
3-amino-3-(4-boronophenyl)propanoic acid |
InChI |
InChI=1S/C9H12BNO4/c11-8(5-9(12)13)6-1-3-7(4-2-6)10(14)15/h1-4,8,14-15H,5,11H2,(H,12,13) |
InChIキー |
RVPQHNSKSQAANJ-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC=C(C=C1)C(CC(=O)O)N)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















